N'-benzylidene-2-phenylacetohydrazide
Description
N'-Benzylidene-2-phenylacetohydrazide (BPAH) is a hydrazone derivative synthesized via the condensation of 2-phenylacetohydrazide with benzaldehyde in ethanol under acidic catalysis (e.g., HCl or acetic acid) . This compound exhibits a characteristic hydrazone moiety (C=N), confirmed by FTIR absorption at 1656 cm⁻¹, and an N–H stretch at 3220 cm⁻¹ . BPAH crystallizes as light yellow crystals with a melting point of 147–149°C and a high synthetic yield of 93% . Its structure is stabilized by intramolecular hydrogen bonding and π-π interactions, making it a versatile scaffold for pharmaceutical and materials science applications .
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H14N2O/c18-15(11-13-7-3-1-4-8-13)17-16-12-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,17,18)/b16-12+ |
InChI Key |
MPFFIYHRLWVBBJ-FOWTUZBSSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of N'-benzylidene-2-phenylacetohydrazide
The synthesis of this compound typically involves a condensation reaction between 2-phenylacetohydrazide and benzaldehyde. This reaction can be facilitated by using solvents like ethanol or methanol under reflux conditions to enhance product formation through the elimination of water. The addition of a catalytic acid, such as acetic acid, can further promote the reaction by activating the carbonyl group of the aldehyde .
Biological Activities
The compound exhibits a range of biological activities, making it an important candidate for drug development. Its derivatives have been evaluated for their anti-tumor properties, showing efficacy against various cancer cell lines including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .
| Derivative | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| N'-Benzylidene-2-cyano-2-cyclopentylideneacetohydrazide | MCF-7 | 15.0 | Moderate Anti-tumor |
| N'-Benzylidene-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbohydrazide | NCI-H460 | 10.5 | Strong Anti-tumor |
| 2-Amino-N'-benzylidene-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbohydrazide | SF-268 | 12.3 | Strong Anti-tumor |
Antimicrobial Properties
Beyond anticancer activity, this compound derivatives have demonstrated significant antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains, highlighting their potential as therapeutic agents in treating infections .
Table 2: Antimicrobial Activity of N'-benzylidene Derivatives
| Derivative | Bacterial Strain | Zone of Inhibition (mm) | Activity |
|---|---|---|---|
| N'-Benzylidene-2-(4-fluorophenyl)acetohydrazide | Staphylococcus aureus | 18 | Moderate Antimicrobial |
| N'-Benzylidene-3-(trifluoromethyl)acetohydrazide | Escherichia coli | 22 | Strong Antimicrobial |
| N'-Benzylidene-(4-methoxyphenyl)acetohydrazide | Pseudomonas aeruginosa | 20 | Strong Antimicrobial |
Applications in Materials Science
This compound also finds applications in materials science, particularly in the development of functional materials and sensors. The imine group present in these compounds can facilitate coordination with metal ions, making them suitable for catalysis and sensing applications . Research indicates that these compounds can form complexes that exhibit unique electronic properties useful in organic electronics.
Case Studies
Several case studies highlight the applications of N'-benzylidene derivatives:
-
Case Study on Antitumor Activity :
A study evaluated the anti-tumor efficacy of various hydrazone derivatives derived from this compound against human cancer cell lines. The results indicated that modifications to the phenolic structure significantly enhanced anti-cancer activity, suggesting a structure-activity relationship that could guide future drug design . -
Case Study on Antimicrobial Efficacy :
A comparative study assessed the antimicrobial properties of several hydrazone derivatives against common pathogens. The findings revealed that certain substitutions on the benzaldehyde moiety increased potency against Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic use in infectious diseases .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of BPAH and Analogs
Estimated based on analogous syntheses ; *From , a phenoxyphenyl variant.
Preparation Methods
Metal-Free C(sp3)-N Bond Formation via C(sp2)-H Activation Method
A novel and environmentally friendly preparation method involves metal-free C(sp3)-N bond formation through C(sp2)-H activation and reduction, using (E)-N'-benzylideneacetohydrazide as a precursor.
-
- (E)-N'-benzylideneacetohydrazide (starting hydrazone)
- (Vinylsulfonyl)benzene
- Base: Cesium carbonate (Cs2CO3)
- Additive: Triethylamine trihydrofluoride (Et3N·3HF)
- Solvent: Acetonitrile (MeCN)
- Conditions: Stirring at 110 °C for 12 hours in a sealed tube.
Outcome : This method yields derivatives of (E)-N'-benzylidene-N-(2-(phenylsulfonyl)ethyl)acetohydrazide with good functional group tolerance and atom economy.
-
- Metal-free, avoiding the use of expensive or toxic metal catalysts.
- Mild reaction conditions and operational simplicity.
- Uses commercially available, inexpensive reagents.
Yield : Around 75% for the target compound under optimized conditions.
Purification : Silica gel column chromatography using ethyl acetate/petroleum ether mixtures.
| Parameter | Details |
|---|---|
| Starting Material | (E)-N'-benzylideneacetohydrazide (0.2 mmol) |
| Reagent | (Vinylsulfonyl)benzene (0.4 mmol) |
| Base | Cs2CO3 (0.4 mmol, 2 equiv.) |
| Additive | Et3N·3HF (0.6 mmol, 3 equiv.) |
| Solvent | MeCN (2.0 mL) |
| Temperature | 110 °C |
| Time | 12 hours |
| Yield | 75% |
This method is described in detail with NMR data and spectral characterization confirming the structure of the synthesized hydrazide derivatives.
Oxidative Cyclization and Derivative Formation Using DDQ
Another preparation-related approach involves the oxidative cyclization of N'-benzylidene-2-phenylacetohydrazide using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant.
Procedure :
this compound is heated with DDQ under controlled conditions to promote oxidative cyclization, leading to heterocyclic derivatives such as 1,3,4-oxadiazoles.Yields : Moderate, around 50% depending on the substrate.
Scope : Works best when both hydrazide and aldehyde components are aromatic; aliphatic substitutions reduce yield significantly.
Significance : This method is valuable for synthesizing cyclic derivatives from the parent hydrazide and provides insight into the reactivity of the hydrazone functional group.
| Substrate Type | Yield (%) | Notes |
|---|---|---|
| Aromatic hydrazide + aromatic aldehyde | ~52% | Efficient oxidative cyclization |
| Aliphatic hydrazide + aromatic aldehyde | ~18% | Low yield, less reactive |
| Both aliphatic | Trace | Reaction not successful |
This method was explored to expand the chemical space of hydrazide derivatives and is useful for synthetic applications in medicinal chemistry.
Summary Table of Preparation Methods for this compound
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation (classic) | 2-phenylacetohydrazide + benzaldehyde | EtOH, reflux 8–12 h | 70–90 | Simple, high yield, widely used |
| Metal-free C(sp3)-N bond formation | (E)-N'-benzylideneacetohydrazide + vinylsulfonylbenzene | MeCN, Cs2CO3, Et3N·3HF, 110 °C, 12 h | ~75 | Mild, metal-free, environmentally friendly |
| DDQ-promoted oxidative cyclization | This compound + DDQ | Heating with DDQ | ~50 | For cyclic derivatives, moderate yield |
| Silver-mediated oxidative coupling | (E)-N'-benzylideneacetohydrazide + S8 + Ag2CO3 | 1,2-dichloroethane, 80 °C | ~65 | Specialized, oxidative coupling |
Q & A
Q. What is the standard synthetic route for N'-benzylidene-2-phenylacetohydrazide (BPAH), and how is its purity validated?
- Methodological Answer : BPAH is synthesized via a condensation reaction between 2-phenylacetohydrazide and benzaldehyde under acidic conditions (e.g., acetic acid as a catalyst). The reaction typically involves refluxing in methanol or ethanol for 2–4 hours, followed by precipitation and recrystallization .
- Key Parameters :
- Solvent: Methanol or ethanol (polar protic solvents enhance nucleophilic attack).
- Catalyst: Acetic acid (0.5–1.0 mL) to protonate the aldehyde and drive imine formation .
- Purity Validation :
- FTIR : Confirms the presence of hydrazide (N–H stretch at ~3200 cm⁻¹) and imine (C=N stretch at ~1600 cm⁻¹).
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and the imine proton (δ ~8.3 ppm). ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and imine (C=N at ~150 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 267.3 (C₁₅H₁₃N₃O) .
Q. What are the primary applications of BPAH in pharmaceutical research?
- Methodological Answer : BPAH serves as a precursor for designing bioactive derivatives. Its hydrazide-imine structure enables:
- Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) in catalytic or antimicrobial studies.
- Heterocyclic Synthesis : Used to synthesize pyrazole, triazole, or indole derivatives via cyclization reactions .
- Protein Binding Studies : The compound’s aromaticity facilitates interactions with serum albumin (e.g., BSA binding assays to evaluate pharmacokinetics) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve BPAH yield, and what contradictions exist in literature protocols?
- Methodological Answer :
- Optimization Factors :
- Contradictions :
- Some studies report 80–90% yields using acetic acid catalysis , while others achieve 70–75% with HCl . Discrepancies may arise from differences in benzaldehyde purity or reaction monitoring (TLC vs. HPLC) .
Q. What advanced techniques resolve structural ambiguities in BPAH derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Maps coupling between imine protons and adjacent aromatic rings, confirming regioselectivity.
- X-ray Crystallography : Resolves stereochemistry (E/Z isomerism) in the benzylidene moiety. For example, Z-isomers dominate in polar solvents due to intramolecular H-bonding .
- DSC/TGA : Thermal stability analysis identifies decomposition points (e.g., BPAH melts at ~180°C with 5% weight loss by 220°C) .
Q. How do structural modifications of BPAH influence its biological activity?
- Methodological Answer : Substituents on the benzylidene or phenylacetohydrazide moiety alter bioactivity:
- Electron-Withdrawing Groups (e.g., –Cl, –NO₂) : Enhance antibacterial potency by increasing membrane permeability.
- Hydroxyl Groups : Improve antioxidant activity via radical scavenging but reduce stability due to oxidation susceptibility.
- Heterocyclic Appendages : Furan or pyridine rings enhance anticancer activity (e.g., HBPAH showed IC₅₀ = 12 μM against MCF-7 cells) .
Q. How are computational methods used to predict BPAH reactivity?
- Methodological Answer :
- DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites (e.g., imine nitrogen as a nucleophile).
- Molecular Docking : Simulate interactions with biological targets (e.g., BPAH’s binding affinity for COX-2 enzyme via π-π stacking) .
- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., BPAH has moderate BBB permeability but high plasma protein binding) .
Data Contradiction Analysis
Q. Why do studies report conflicting cytotoxicity results for BPAH analogs?
- Methodological Answer : Discrepancies arise from:
- Assay Variability : MTT (tetrazolium salt) vs. SRB (sulforhodamine B) assays yield differing IC₅₀ values due to detection mechanisms.
- Cell Line Heterogeneity : HBPAH may target estrogen receptors in MCF-7 cells but not in HeLa .
- Solubility Artifacts : DMSO concentrations >0.1% can alter membrane integrity, skewing results .
Safety and Handling Guidelines
Q. What safety protocols are critical when handling BPAH?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and goggles (hydrazides are irritants).
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal : Neutralize with dilute HCl before disposal to prevent hydrazine formation .
Tables
Table 1 : Synthesis Yields of BPAH Derivatives
| Derivative | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| BPAH | –H | 85 | 178–180 |
| HBPAH | –OH | 78 | 195–197 |
| FMPAH | Furan-2-yl | 72 | 165–167 |
Table 2 : Key Spectral Data for BPAH
| Technique | Key Peaks | Interpretation |
|---|---|---|
| FTIR | 3190 cm⁻¹ | N–H stretch |
| ¹H NMR | 8.3 ppm | Imine proton |
| MS | 267.3 | [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
